molecular formula C18H14ClN5 B12481521 9-benzyl-N-(2-chlorophenyl)-9H-purin-6-amine

9-benzyl-N-(2-chlorophenyl)-9H-purin-6-amine

Cat. No.: B12481521
M. Wt: 335.8 g/mol
InChI Key: ACFSHOKGIYOWAP-UHFFFAOYSA-N
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Description

9-benzyl-N-(2-chlorophenyl)-9H-purin-6-amine is a synthetic compound belonging to the purine class of organic molecules. Purines are heterocyclic aromatic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a benzyl group and a chlorophenyl group attached to the purine core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-N-(2-chlorophenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl halides under basic conditions, followed by the introduction of the chlorophenyl group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

9-benzyl-N-(2-chlorophenyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to remove specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

9-benzyl-N-(2-chlorophenyl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-benzyl-N-(2-chlorophenyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 9-benzyl-N-(2-fluorophenyl)-9H-purin-6-amine
  • 9-benzyl-N-(2-bromophenyl)-9H-purin-6-amine
  • 9-benzyl-N-(2-methylphenyl)-9H-purin-6-amine

Uniqueness

Compared to similar compounds, 9-benzyl-N-(2-chlorophenyl)-9H-purin-6-amine may exhibit unique properties due to the presence of the chlorine atom. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C18H14ClN5

Molecular Weight

335.8 g/mol

IUPAC Name

9-benzyl-N-(2-chlorophenyl)purin-6-amine

InChI

InChI=1S/C18H14ClN5/c19-14-8-4-5-9-15(14)23-17-16-18(21-11-20-17)24(12-22-16)10-13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,20,21,23)

InChI Key

ACFSHOKGIYOWAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)NC4=CC=CC=C4Cl

Origin of Product

United States

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